SODIUM ACETATE-1-13C-2-D3

Catalog No.
S1794350
CAS No.
102212-93-1
M.F
C2D3NaO2
M. Wt
86.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM ACETATE-1-13C-2-D3

CAS Number

102212-93-1

Product Name

SODIUM ACETATE-1-13C-2-D3

Molecular Formula

C2D3NaO2

Molecular Weight

86.06

Sodium acetate-1-13C-2-D3, also known as acetic acid-1-13C-2,2,2-d3 sodium salt, is a stable isotopically labeled compound derived from sodium acetate. It is characterized by the presence of deuterium (D) and carbon-13 (13C) isotopes, which are utilized in various biochemical and analytical applications. The molecular formula for sodium acetate-1-13C-2-D3 is C2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2, with a molecular weight of approximately 64.05 g/mol. This compound is particularly valuable in metabolic studies and tracer experiments due to its unique isotopic labeling, allowing researchers to trace metabolic pathways and reactions in biological systems .

Sodium acetate-1-¹³C-2-²H itself does not have a specific mechanism of action. Its primary function is as a substrate or internal standard in scientific research, particularly in NMR spectroscopy []. The isotopic enrichment allows for better signal separation and sensitivity in NMR experiments, aiding in the study of various biological and chemical processes [, ].

Metabolic Studies

One primary application of Sodium Acetate-1-13C-2-D3 lies in metabolic studies. By incorporating this compound into an organism or cell culture, researchers can trace the metabolic pathways involved in acetate utilization []. The 13C label allows researchers to track the movement of carbon atoms through different metabolic processes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy []. Similarly, the deuterium (D) label can be used to distinguish between newly synthesized acetate and acetate derived from the medium []. This detailed information helps scientists understand how organisms utilize acetate for energy production, biosynthesis, and other cellular functions.

Drug Discovery and Development

Sodium Acetate-1-13C-2-D3 can also be employed in drug discovery and development. Scientists can use this compound to investigate the metabolic fate of potential drugs or drug candidates within a cell or organism []. By tracking the 13C label, researchers can determine how the drug is absorbed, metabolized, and eliminated from the body. This information is crucial for optimizing drug efficacy and minimizing side effects.

  • Substitution Reactions: It can act as a nucleophile in nucleophilic substitution reactions, where the acetate ion replaces another group in organic compounds.
  • Esterification: The compound can react with alcohols to form esters, which are important in organic synthesis.
  • Decomposition: At elevated temperatures, sodium acetate-1-13C-2-D3 decomposes into sodium carbonate and acetic acid .

Reaction Mechanisms

The following reactions illustrate its versatility:

  • Nucleophilic Substitution:
    CD3COO+R XCD3COO R+X\text{CD}_3\text{COO}^-+\text{R X}\rightarrow \text{CD}_3\text{COO R}+\text{X}^-
    where R-X is an alkyl halide.
  • Esterification:
    CD3COO+R OHCD3COO R+H2O\text{CD}_3\text{COO}^-+\text{R OH}\rightarrow \text{CD}_3\text{COO R}+\text{H}_2\text{O}
  • Decomposition:
    At temperatures above 300°C:
    2CD3COONaNa2CO3+2CD3COOH2\text{CD}_3\text{COONa}\rightarrow \text{Na}_2\text{CO}_3+2\text{CD}_3\text{COOH}

Sodium acetate-1-13C-2-D3 plays a significant role in various biological processes due to its function as a source of acetate ions. These ions are crucial for:

  • Energy Production: It participates in the citric acid cycle, contributing to cellular energy metabolism.
  • Metabolism of Amino Acids: The compound influences amino acid metabolism and the synthesis of short-chain fatty acids .

Pharmacokinetics

After administration, sodium acetate-1-13C-2-D3 is metabolized primarily in the liver and excreted via urine. Its unique isotopic labeling allows for precise tracking of metabolic pathways in research settings .

Sodium acetate-1-13C-2-D3 can be synthesized through several methods:

Synthetic Route

The primary method involves the reaction of acetic acid labeled with carbon-13 and deuterium with sodium hydroxide:

CD3COOH+NaOHCD3COONa+H2O\text{CD}_3\text{COOH}+\text{NaOH}\rightarrow \text{CD}_3\text{COONa}+\text{H}_2\text{O}

This reaction typically occurs at room temperature in an aqueous medium .

Industrial Production

In industrial settings, the synthesis is scaled up while maintaining high purity and isotopic enrichment. Reaction conditions are optimized to enhance yield and minimize impurities .

Sodium acetate-1-13C-2-D3 has diverse applications:

  • Metabolic Tracing: Used extensively in metabolic studies to trace the fate of acetate in biological systems.
  • NMR Spectroscopy: Serves as a standard or reference compound in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Biochemical Research: Employed in studies investigating cellular metabolism, enzyme kinetics, and metabolic pathways .

Research indicates that sodium acetate-1-13C-2-D3 interacts with various biomolecules, influencing cellular functions such as:

  • Cell Signaling Pathways: Modulates pathways involved in energy production and metabolism.
  • Gene Expression: Affects the expression of genes related to metabolic processes.

These interactions highlight its potential as a tool for understanding complex biochemical networks within cells .

Sodium acetate-1-13C-2-D3 shares similarities with several other compounds, particularly those involved in acetate metabolism or isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium AcetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Commonly used buffer; non-isotopically labeled
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Precursor to sodium acetate; fundamental organic compound
Sodium Acetate-d3C2H5NaO2\text{C}_2\text{H}_5\text{NaO}_2Deuterated version of sodium acetate; used for similar applications
Sodium Acetate 13C-d313CC2H5NaO2^{\text{13}C}\text{C}_2\text{H}_5\text{NaO}_2Carbon-labeled version; used in metabolic studies

Uniqueness

Sodium acetate-1-13C-2-D3 is unique due to its specific isotopic labeling with both deuterium and carbon-13, making it particularly useful for tracing metabolic pathways more accurately than non-labeled counterparts. Its ability to provide insights into complex biochemical processes sets it apart from other similar compounds .

Dates

Modify: 2023-08-15

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